2-Methoxy-5-nitroisonicotinic acid
Description
Contextualization within Nicotinic Acid Derivatives Research
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of research in medicinal chemistry and biology. These compounds are integral to numerous vital processes within living organisms. The pyridine (B92270) nucleus of nicotinic acid serves as a scaffold for the development of a diverse range of therapeutic agents. Researchers have successfully synthesized nicotinic acid derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. The substitution pattern on the pyridine ring is a key determinant of the compound's pharmacological profile, and the introduction of various functional groups allows for the fine-tuning of its chemical and biological properties.
Significance as a Synthetic Intermediate and Building Block in Chemical Research
The strategic placement of three distinct functional groups—a carboxylic acid, a methoxy (B1213986) group, and a nitro group—on the pyridine core makes 2-methoxy-5-nitroisonicotinic acid a highly valuable and versatile building block in organic synthesis. Each of these groups can be selectively modified or can participate in a variety of chemical transformations, providing chemists with a powerful tool for constructing complex molecular architectures.
The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the attachment of various side chains. The nitro group is a particularly useful functional handle; it can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This amino group is often a key component in the synthesis of heterocyclic ring systems. The methoxy group can also be cleaved to a hydroxyl group if desired, adding another layer of synthetic versatility.
A notable application of this compound is its use as an intermediate in the synthesis of antimalarial agents vulcanchem.com. The development of new and effective treatments for malaria is a critical area of pharmaceutical research, and the availability of versatile building blocks like this compound is essential for the discovery of novel drug candidates. While detailed synthetic schemes are often proprietary, the implication is that the structural motifs present in this compound are crucial for the biological activity of the final antimalarial compounds.
The synthesis of related compounds, such as 2-methoxy-5-aminopyridine, often starts from a nitrated pyridine derivative. For instance, the synthesis of 2-methoxy-5-aminopyridine has been achieved through the methoxylation of 2-chloro-5-nitropyridine (B43025) followed by the reduction of the nitro group. This suggests a plausible synthetic pathway to this compound itself, likely involving the nitration and subsequent methoxylation of a suitable isonicotinic acid precursor.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O5 |
|---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-methoxy-5-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O5/c1-14-6-2-4(7(10)11)5(3-8-6)9(12)13/h2-3H,1H3,(H,10,11) |
InChI Key |
ZATBVTVOGBXWKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy 5 Nitroisonicotinic Acid
Direct Synthesis Approaches
Direct synthesis strategies focus on the introduction and manipulation of functional groups on a pre-existing pyridine (B92270) ring to arrive at the final product in a relatively straightforward manner. These methods include the oxidation of suitable precursors and the interconversion of functional groups on the pyridine core.
Oxidation Reactions of Precursors
A key direct approach to forming the isonicotinic acid moiety is the oxidation of a methyl group at the 4-position of the pyridine ring. This strategy relies on the synthesis of an appropriately substituted 4-methylpyridine (B42270) precursor, which is then subjected to strong oxidizing agents.
A plausible precursor for this reaction is 2-methoxy-4-methyl-5-nitropyridine. The synthesis of this intermediate can be accomplished from 2-chloro-4-methyl-5-nitropyridine (B1210972) through nucleophilic substitution with sodium methoxide (B1231860) prepchem.com.
Table 1: Synthesis of 2-methoxy-4-methyl-5-nitropyridine prepchem.com
| Reactants | Reagents & Conditions | Product | Yield |
| 2-chloro-4-methyl-5-nitropyridine, Sodium | Absolute methanol (B129727), 0°C to room temperature, 30 minutes | 2-methoxy-4-methyl-5-nitropyridine | 98% |
Functional Group Interconversions on Pyridine Core
Functional group interconversions represent a versatile strategy for the synthesis of 2-methoxy-5-nitroisonicotinic acid, starting from more readily available pyridine derivatives. These reactions involve the direct modification of substituents on the pyridine ring.
A primary example of this approach is the nitration of a 2-methoxypyridine (B126380) derivative that already contains a group at the 4-position that can be converted to a carboxylic acid. For instance, the nitration of 2-methoxypyridine itself can yield 2-methoxy-5-nitropyridine (B154726) ontosight.ai. This reaction typically involves the use of nitric acid or other nitrating agents under controlled temperature conditions to achieve regioselective introduction of the nitro group at the 5-position ontosight.ai.
Another key functional group interconversion is the methoxylation of a corresponding chloropyridine. As detailed in the synthesis of the precursor for oxidation (Table 1), a chloro substituent at the 2-position can be readily displaced by a methoxy (B1213986) group using sodium methoxide in methanol prepchem.com. This reaction is a common and high-yielding method for introducing methoxy groups onto the pyridine ring.
Indirect Synthetic Pathways
Indirect synthetic pathways involve more elaborate, multi-step sequences to assemble the target molecule. These can include the derivatization of related pyridine analogues or convergent syntheses where different fragments of the molecule are prepared separately and then combined.
Derivatization from Related Pyridine Analogues
This approach involves starting with a pyridine derivative that contains some of the required functional groups and then systematically building up the remaining functionality. A notable example is a synthetic route starting from 2-aminopyridine (B139424) google.com.
This multi-step process involves:
Nitration: 2-aminopyridine is nitrated using a mixed acid (nitric and sulfuric acid) to produce 2-amino-5-nitropyridine (B18323) google.com.
Hydrolysis: The amino group of 2-amino-5-nitropyridine is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis, yielding 2-hydroxy-5-nitropyridine (B147068) google.com.
Chlorination: The hydroxyl group is subsequently replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride to give 2-chloro-5-nitropyridine (B43025) google.com.
Methoxylation: The 2-chloro substituent is then displaced by a methoxy group using sodium methoxide, affording 2-methoxy-5-nitropyridine google.com.
Table 2: Multi-step Synthesis of 2-methoxy-5-nitropyridine from 2-aminopyridine google.com
| Starting Material | Intermediate(s) | Final Intermediate Product | Overall Yield (from 2-aminopyridine) |
| 2-aminopyridine | 2-amino-5-nitropyridine, 2-hydroxy-5-nitropyridine, 2-chloro-5-nitropyridine | 2-methoxy-5-nitropyridine | Not explicitly stated in the reference |
To arrive at the final target, this compound, from this intermediate, a functional group would need to be introduced at the 4-position and subsequently converted to a carboxylic acid.
Multi-step Convergent Syntheses
Convergent syntheses involve the independent preparation of two or more fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach can be more efficient for complex molecules.
A hypothetical convergent synthesis for this compound could involve the preparation of a suitably functionalized pyridine ring and a separate component that introduces the carboxylic acid group. For instance, one could envision the synthesis of a 4-halopyridine derivative, such as 4-chloro-2-methoxy-5-nitropyridine (B1488185). This fragment could then undergo a palladium-catalyzed carbonylation reaction to introduce the carboxylic acid at the 4-position. While a specific synthesis of 4-chloro-2-methoxy-5-nitropyridine is not detailed in the provided search results, the synthesis of similarly substituted pyridines suggests its plausibility.
Alternatively, a multi-step synthesis starting from a different precursor, such as 2-methyl-4-nitropyridine-N-oxide, could be adapted. Although the referenced procedure leads to a different final product (4-chloro-2-pyridinecarboxylate hydrochloride), the initial steps demonstrate the construction of a substituted pyridine ring that could potentially be diverted towards the synthesis of this compound through a series of functional group manipulations prepchem.com.
Chemical Reactivity and Reaction Mechanisms of 2 Methoxy 5 Nitroisonicotinic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, and potential decarboxylation under specific conditions.
The conversion of 2-methoxy-5-nitroisonicotinic acid to its corresponding esters can be achieved through several standard protocols. The choice of method often depends on the alcohol used and the desired reaction scale.
One common approach involves acid-catalyzed esterification. For instance, reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid, facilitates the formation of the corresponding ester. This method is effective for simple alcohols. scholarsresearchlibrary.com For more complex or acid-sensitive alcohols, milder methods are preferable.
Alternative methods that avoid strongly acidic conditions include the use of dehydrating agents or specialized catalysts. Non-catalytic methods have been developed for nicotinic acid using water-immiscible, high-boiling point alcohols at reflux temperatures, which drive the reaction by removal of water. google.com Another efficient approach is the use of solid-phase catalysts, such as ion-exchange resins (e.g., Dowex), which can simplify product purification. belnauka.by
The general strategy for esterifying nicotinic acid and its derivatives often involves the initial formation of an ester, such as a methyl ester, which can then be used in subsequent reactions. researchgate.net
Table 1: Representative Esterification Methods Applicable to this compound
| Method | Reagents & Conditions | Typical Alcohol Substrate | Notes |
| Fischer Esterification | Alcohol (e.g., Methanol), conc. H₂SO₄ (catalyst), Reflux | Simple primary or secondary alcohols | A classic and cost-effective method. scholarsresearchlibrary.com |
| High-Temperature | Water-immiscible alcohol (b.p. > 135°C), Reflux (135-200°C) | High-boiling primary or secondary alcohols | Non-catalytic; water is removed azeotropically. google.com |
| Ion-Exchange Resin | Alcohol, Dowex H+ resin, Room temperature or reflux | Various alcohols | Offers easier work-up and catalyst removal. belnauka.by |
| Acyl Chloride Intermediate | Thionyl chloride (SOCl₂) or Oxalyl chloride, then alcohol and a non-nucleophilic base | Wide range of alcohols, including hindered ones | A highly effective, two-step method for difficult substrates. |
The formation of an amide bond from this compound and an amine is a fundamental transformation, often accomplished using peptide coupling reagents to activate the carboxylic acid. bachem.comresearchgate.net These reagents generate a highly reactive intermediate that is readily attacked by the amine nucleophile, facilitating amide bond formation under mild conditions. bachem.com
The process involves two main steps: the activation of the carboxyl group and the subsequent acylation of the amine. bachem.com A wide array of modern coupling reagents are available, which are broadly classified into phosphonium (B103445) salts (e.g., PyBOP®, BOP) and aminium/uronium salts (e.g., HATU, HBTU, HCTU). peptide.comsigmaaldrich.com
For a typical reaction, the carboxylic acid is dissolved in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), along with the amine. A coupling reagent and a non-nucleophilic base, commonly N,N-diisopropylethylamine (DIEA), are then added. sigmaaldrich.com The choice of reagent can be critical, especially for sterically hindered amines or to minimize side reactions like racemization if chiral amines are used. bachem.com Reagents like HATU are known for their high efficiency and speed, reacting faster and with less epimerization. peptide.com Phosphonium reagents like PyBOP are also highly efficient and avoid certain side reactions associated with uronium salts. peptide.comsigmaaldrich.com
Table 2: Common Peptide Coupling Reagents for Amidation
| Reagent Class | Example Reagent | Activating Additive (if required) | Base | Key Characteristics |
| Phosphonium Salt | PyBOP® | None | DIEA, NMM | Highly efficient, byproducts are not hazardous. peptide.com |
| Aminium/Uronium Salt | HATU | None | DIEA, NMM | Very fast-reacting and effective for hindered couplings; minimizes epimerization. peptide.comsigmaaldrich.com |
| Aminium/Uronium Salt | HCTU | None | DIEA, NMM | More reactive than HBTU, cost-effective. sigmaaldrich.com |
| Carbodiimide | DCC, DIC | HOBt, Oxyma Pure | None or DIEA | Classic reagents; additives are used to reduce side reactions and increase efficiency. bachem.com |
The decarboxylation of aromatic carboxylic acids, including isonicotinic acid derivatives, is generally a challenging transformation that requires significant energy input. Unlike β-keto acids, where a cyclic transition state facilitates the loss of CO₂, aromatic acids lack a low-energy pathway for spontaneous decarboxylation. masterorganicchemistry.comyoutube.com
The direct removal of the carboxyl group from the pyridine (B92270) ring would involve the formation of a high-energy aryl anion intermediate, making the reaction kinetically unfavorable. Studies on the decarboxylation of similar heterocyclic compounds, such as pyrimidine (B1678525) carboxylic acids, show that these reactions are extremely slow, often requiring high temperatures to proceed in the absence of a catalyst. nih.govduke.edu For example, the uncatalyzed decarboxylation of 5-carboxycytosine requires heating to 150°C to achieve a reasonable rate. nih.gov
The mechanism for such reactions in water is believed to involve the direct elimination of CO₂, potentially assisted by a solvent molecule. nih.gov For some heterocyclic systems, decarboxylation can proceed via an electrophilic substitution mechanism (ipso-substitution), where a proton replaces the carboxyl group. youtube.com However, this pathway is also typically slow. Therefore, the decarboxylation of this compound is not expected to occur under standard conditions and would likely require harsh thermal or catalytic methods.
Reactions at the Pyridine Ring
The pyridine ring of this compound is electron-deficient, a characteristic enhanced by the presence of the strongly electron-withdrawing nitro group. This electronic nature makes the ring susceptible to nucleophilic attack while being highly deactivated towards electrophilic substitution.
Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted nitropyridines. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of a strong electron-withdrawing group, such as the nitro group at the 5-position, is crucial for activating the ring and stabilizing this intermediate. strath.ac.uk
In this compound, there are two potential leaving groups for an SNAr reaction: the methoxy (B1213986) group at the 2-position and the nitro group at the 5-position. Computational studies on related 2-methoxy-3,5-dinitropyridine (B98874) systems show that the nitro groups significantly enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attack. researchgate.net While the nitro group is an excellent activating group, it can also function as a leaving group, particularly in reactions with certain nucleophiles.
Research on related nitropyridines has shown that various nucleophiles can displace substituents on the ring. For example, in vicarious nucleophilic substitution (VNS), carbanions can attack the pyridine ring at a C-H position, typically ortho or para to a nitro group. acs.org This highlights the strong activating effect of the nitro substituent. The outcome of an SNAr reaction—which group is displaced—will depend on the specific nucleophile, the reaction conditions, and the relative stability of the potential leaving groups.
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally difficult to perform on pyridine rings. masterorganicchemistry.com The lone pair of electrons on the ring nitrogen makes it basic, and under the strongly acidic conditions typical for EAS, the nitrogen is protonated. The resulting pyridinium (B92312) ion is highly electron-deficient and strongly deactivated towards attack by electrophiles. libretexts.org
In this compound, the ring is already substituted with a strongly deactivating nitro group and a deactivating carboxyl group. These groups further reduce the electron density of the ring, making it even less reactive towards electrophiles.
Conversely, the methoxy group at the 2-position is an activating group that directs electrophilic attack to the ortho and para positions. libretexts.org In this molecule, the position para to the methoxy group is occupied by the nitro group (C5), and one ortho position is occupied by the ring nitrogen (N1). The only available ortho position is C3. Therefore, if an EAS reaction could be forced to occur under non-acidic conditions to avoid protonation of the ring nitrogen, the directing effects of the substituents would be in conflict:
Methoxy group (-OCH₃) : Activating, directs ortho (to C3) and para (to C5).
Nitro group (-NO₂) : Deactivating, directs meta (to C3).
Carboxyl group (-COOH) : Deactivating, directs meta (to C2 and C6, though C2 is substituted).
Both the methoxy and nitro groups would direct an incoming electrophile to the C3 position. However, the overwhelming deactivation provided by the pyridinium nitrogen (under acidic conditions) and the nitro and carboxyl groups makes successful electrophilic aromatic substitution on this substrate highly improbable under standard conditions. masterorganicchemistry.comlibretexts.org
Transformations of the Methoxy Group
The methoxy group at the 2-position of the pyridine ring is a key site for chemical modification, primarily through ether cleavage reactions.
Ether Cleavage Reactions
The cleavage of the methyl ether in this compound can be achieved using strong acids, a common method for cleaving aryl methyl ethers. acs.orgresearchgate.netuoanbar.edu.iq Reagents such as hydrogen bromide (HBr) and hydrogen iodide (HI) are effective for this transformation. organic-chemistry.org The reaction proceeds via protonation of the ether oxygen, which makes it a good leaving group. Subsequently, a nucleophilic attack by the halide ion (Br⁻ or I⁻) on the methyl group occurs, following an SN2 mechanism. acs.orgresearchgate.netuoanbar.edu.iq This results in the formation of 2-hydroxy-5-nitroisonicotinic acid and a methyl halide.
The general mechanism for the acid-catalyzed cleavage of an ether is as follows:
Protonation of the ether oxygen by the strong acid.
Nucleophilic attack by the halide anion on the carbon of the alkyl group, displacing the alcohol as a leaving group.
It is important to note that the cleavage occurs at the methyl-oxygen bond rather than the aryl-oxygen bond because the sp²-hybridized carbon of the pyridine ring is resistant to nucleophilic attack. uoanbar.edu.iq
Oxidation of the Methoxy Substituent
The oxidation of the methoxy group in aromatic compounds can be a challenging transformation. While direct oxidation of a methoxy group to a formyl or carboxyl group is not a common reaction, related transformations on aromatic methyl groups can provide some insight. The oxidation of aryl methyl groups to carboxylic acids can be achieved using strong oxidizing agents like vanadium pentoxide or manganese dioxide in sulfuric acid at elevated temperatures. youtube.com However, the conditions required are often harsh and may not be compatible with the other functional groups present in this compound. The electron-withdrawing nature of the nitro group and the pyridine ring deactivates the molecule towards oxidation. youtube.com
More controlled oxidation of benzylic positions to aldehydes or carboxylic acids has been achieved under milder conditions using various reagents, but these methods are typically for methyl groups rather than methoxy groups. researchgate.net The direct oxidation of the methoxy group of this compound to a different functional group remains a less explored area of its reactivity.
Nitro Group Transformations
The nitro group at the 5-position is a versatile handle for a variety of chemical transformations, most notably reduction to an amino group and its role in activating the pyridine ring for nucleophilic substitution.
Reduction Reactions to Amino Derivatives
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a common and efficient method. wikipedia.org Other reagents like iron in acidic media or sodium hydrosulfite can also be used. wikipedia.org
For substrates containing other reducible functional groups, such as a carboxylic acid, selective reduction of the nitro group can be achieved using specific reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. niscpr.res.in This method is effective for the selective reduction of nitro groups in aromatic compounds that also contain carboxylic acids. niscpr.res.in The reduction of this compound would yield 5-amino-2-methoxyisonicotinic acid.
| Reagent/Catalyst | Conditions | Product |
| Pd/C, H₂ | Standard temperature and pressure | 5-Amino-2-methoxyisonicotinic acid |
| Fe, Acid | Reflux | 5-Amino-2-methoxyisonicotinic acid |
| Hydrazine glyoxylate, Zn or Mg | Room temperature | 5-Amino-2-methoxyisonicotinic acid |
Table 1: Reagents for the Reduction of the Nitro Group
Role in Vicarious Nucleophilic Substitution (VNS)
The electron-withdrawing nitro group on the pyridine ring of this compound makes the ring highly susceptible to nucleophilic attack. This enables the compound to participate in Vicarious Nucleophilic Substitution (VNS) reactions. VNS is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a leaving group like a halide. wikipedia.orgnih.gov
In a typical VNS reaction, a carbanion bearing a leaving group attacks the electron-deficient aromatic ring. organic-chemistry.orgwikipedia.orgnih.gov For this compound, the nitro group directs the nucleophilic attack to the ortho and para positions relative to it. The presence of the carboxylic acid group, which is also electron-withdrawing, further activates the ring towards nucleophilic attack. The reaction typically proceeds in the presence of a strong base. organic-chemistry.orgwikipedia.org
The general mechanism involves:
Addition of the nucleophile to the aromatic ring to form a σ-adduct.
Base-induced elimination of the leaving group from the σ-adduct, leading to the substitution product.
This reaction allows for the introduction of various alkyl or functionalized groups onto the pyridine ring, providing a powerful tool for the synthesis of complex derivatives. wikipedia.org
Synthesis and Research Applications of 2 Methoxy 5 Nitroisonicotinic Acid Derivatives and Analogues
Ester Derivatives
The carboxylic acid group of 2-methoxy-5-nitroisonicotinic acid is readily converted into ester functionalities. This transformation is fundamental in modifying the compound's solubility, reactivity, and biological interactions.
Alkyl and aryl esters of this compound can be synthesized through established esterification protocols. While specific literature detailing the synthesis of these esters from this exact starting material is not prevalent, standard chemical principles confirm their accessibility. The reaction involves treating the parent carboxylic acid with an appropriate alcohol (for alkyl esters) or phenol (B47542) (for aryl esters) in the presence of a catalyst. These ester derivatives are valuable as intermediates in organic synthesis, allowing for further functionalization or serving as protected forms of the carboxylic acid.
Several reliable methodologies exist for the esterification of carboxylic acids, which are applicable to this compound.
One effective and environmentally friendly approach involves the use of a dried Dowex H+ cation-exchange resin, which can be used with or without sodium iodide (NaI) as a co-catalyst. nih.gov This method is noted for being high-yielding and energy-efficient, with the resin being reusable. nih.gov For instance, the esterification can proceed by stirring the carboxylic acid with an alcohol in the presence of the Dowex resin at room temperature or under reflux, depending on the reactivity of the alcohol. nih.gov
Another powerful technique for synthesizing esters, particularly from sensitive alcohols, employs a condensing agent such as 2-chloro-1-methylpyridinium (B1202621) iodide. researchgate.net This reagent facilitates the formation of esters in good yields from a free carboxylic acid and an alcohol under mild conditions. researchgate.net The direct esterification of acetic acid with 1-methoxy-2-propanol (B31579) has also been effectively catalyzed by the macroporous ion-exchange resin Amberlyst-35, demonstrating the utility of solid acid catalysts in these transformations. mdpi.com
Table 1: Selected Methodologies for Ester Formation
| Method | Catalyst / Reagent | Typical Conditions | Reference |
|---|---|---|---|
| Ion-Exchange Resin | Dowex 50W-X8 (H+ form) | Stirring with alcohol at room temperature or reflux. | nih.gov |
| Iodide-Assisted Resin | Dowex 50W-X8 (H+ form) / NaI | Stirring with alcohol at room temperature or heating. | nih.gov |
| Condensing Agent | 2-Chloro-1-methylpyridinium iodide | Reaction of acid and alcohol in the presence of the agent. | researchgate.net |
| Solid Acid Catalyst | Amberlyst-35 | Reaction in a flask at a controlled temperature (e.g., 353 K). | mdpi.com |
Amide Derivatives
The synthesis of amide derivatives from this compound introduces a key functional group for building larger molecules and for potential biological applications. Amide bond formation can be achieved through various synthetic routes.
A common and straightforward method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically done by treating the acid with thionyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine to yield the desired amide. nih.gov
Alternatively, direct oxidative amidation methods offer a more streamlined approach. One such protocol facilitates the amidation of aldehydes, which can be derived from carboxylic acids, using inexpensive copper sulfate (B86663) or copper(I) oxide as a catalyst with an amine salt. organic-chemistry.org Modern synthetic chemistry also employs photoorganocatalysis, where the reaction of an aldehyde with diisopropyl azodicarboxylate generates an intermediate that reacts with various amines to afford amides in a mild, one-pot process. organic-chemistry.org
Table 2: Methodologies for Amide Formation
| Method | Key Reagents / Catalyst | Description | Reference |
|---|---|---|---|
| Acid Chloride Route | Thionyl chloride, Amine | Two-step process: formation of acid chloride followed by reaction with amine. | nih.gov |
| Copper-Catalyzed Amidation | Copper sulfate or Copper(I) oxide | One-pot amidation of aldehydes with amine hydrochloride salts. | organic-chemistry.org |
| Photoorganocatalysis | Diisopropyl azodicarboxylate | Mild, one-pot synthesis from aldehydes and amines via a carbonyl imide intermediate. | organic-chemistry.org |
Metal Complexes and Coordination Compounds
The pyridine (B92270) nitrogen and other potential donor atoms within the this compound framework make it and its derivatives excellent candidates for use as ligands in coordination chemistry.
The isonicotinic acid structure is a common building block for creating polydentate ligands. nih.gov These ligands are designed to bind to metal ions through multiple coordination sites, forming stable chelate complexes. nih.gov
A prominent strategy for ligand synthesis is the formation of Schiff bases. This involves the condensation of an amine-functionalized pyridine derivative with an aldehyde or ketone. nih.govjocpr.com For example, a Schiff base ligand (HL) was synthesized by condensing 5-nitropyridine-2-amine with 4-hydroxy-3-methoxybenzaldehyde. nih.gov Although not derived from isonicotinic acid itself, this demonstrates how a nitro-substituted pyridine amine can be readily converted into a complexing ligand. nih.gov In another example, a ligand was prepared starting from isonicotinic acid, which was converted through several steps into 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a polydentate ligand with multiple nitrogen and sulfur donor atoms. nih.gov
Ligands derived from pyridine frameworks readily form coordination complexes with a variety of transition metals. The resulting metal complexes often exhibit interesting geometries and properties.
The Schiff base ligand 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol (HL) has been used to synthesize complexes with copper(II) and zinc(II) in a 2:1 ligand-to-metal stoichiometric ratio. nih.gov Similarly, the ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which acts as a bidentate ligand coordinating through sulfur and an amino group, forms complexes with Cu(II), Sn(II), Zn(II), Cd(II), and Ni(II). nih.gov Spectral and magnetic data for these complexes suggested a tetrahedral geometry for most, while the copper complex was proposed to be square planar. nih.gov The synthesis of these complexes is typically achieved by refluxing an ethanolic solution of the ligand with the appropriate metal salt. nih.govjocpr.com
Table 3: Examples of Transition Metal Complexes with Related Pyridine-Based Ligands
| Ligand | Metal Ion(s) | Proposed Geometry | Reference |
|---|---|---|---|
| 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | Cu(II), Zn(II) | Not specified | nih.gov |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar | nih.gov |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Sn(II), Zn(II), Cd(II), Ni(II) | Tetrahedral | nih.gov |
| 2-(salicylimino)-3-hydroxypyridine | Cu(II), Fe(II), Mn(II), Zn(II) | Octahedral | jocpr.com |
Structural Elucidation of Coordination Modes
The structural elucidation of how derivatives of the 2-methoxy-5-nitropyridine (B154726) scaffold coordinate with metal ions is crucial for designing new catalysts, materials, and metallodrugs. While direct studies on this compound complexes are limited, research on structurally related ligands provides significant insight into potential coordination behaviors.
A pertinent example involves a Schiff base ligand, 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol, derived from 5-nitropyridine-2-amine. nih.gov This ligand was used to synthesize and characterize complexes with Copper(II) and Zinc(II). The formation of these complexes was confirmed using a suite of analytical techniques, including mass spectrometry, FT-IR, UV-Visible, and NMR spectroscopy. nih.gov
The coordination of the metal ions with the ligand was primarily elucidated through infrared (IR) spectroscopy. The IR spectrum of the free Schiff base ligand showed a characteristic stretching frequency for the imine group (–CH=N–) at 1669 cm⁻¹. nih.gov Upon complexation with Cu(II) and Zn(II), this peak shifted, indicating the direct involvement of the imine nitrogen atom in the coordination to the metal center. nih.gov Mass spectrometry further confirmed the formation of the complexes, with molecular ion peaks observed at m/z values corresponding to a 2:1 ligand-to-metal stoichiometric ratio for both the Cu(II) and Zn(II) complexes. nih.gov These findings demonstrate that the nitrogen atom of the pyridine ring and the imine nitrogen are key sites for metal coordination, a principle that can be extended to derivatives of this compound, where the carboxylic acid group would offer an additional potent coordination site (O,O-chelation) alongside the ring nitrogen (N-coordination).
Table 1: Spectroscopic Data for a 5-Nitropyridine-Derived Schiff Base and its Metal Complexes
| Compound | Analytical Method | Key Finding | Implication for Coordination |
|---|---|---|---|
| Schiff Base Ligand (HL) | FT-IR Spectroscopy | Imine (C=N) stretch at 1669 cm⁻¹ nih.gov | Establishes baseline for uncomplexed ligand. |
| Cu(II) Complex | FT-IR Spectroscopy | Shift in the C=N stretching frequency nih.gov | Confirms coordination of the imine nitrogen to the Cu(II) ion. |
| Mass Spectrometry | Molecular ion peak at m/z = 607.23 nih.gov | Indicates a 2:1 ligand-to-metal ratio in the complex. | |
| Zn(II) Complex | FT-IR Spectroscopy | Shift in the C=N stretching frequency nih.gov | Confirms coordination of the imine nitrogen to the Zn(II) ion. |
Azo Dye Derivatives
Azo dyes represent the largest class of organic colorants, and their synthesis often relies on versatile aromatic amines. 2-Methoxy-5-nitroaniline (B165355), a close structural analogue and potential synthetic precursor to the title compound, serves as an excellent diazo component for producing a range of dyes. scialert.netdocsdrive.com The synthesis involves a two-step process: diazotization followed by a coupling reaction.
In the first step, 2-methoxy-5-nitroaniline is treated with sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperatures (0–5°C) to form a diazonium salt. scialert.netdocsdrive.com This highly reactive intermediate is then immediately coupled with various nucleophilic compounds, such as phenols, naphthols, or aromatic amines, to yield stable azo dyes. scialert.net
Research has demonstrated the synthesis of a series of monoazo disperse dyes by coupling diazotized 2-methoxy-5-nitroaniline with different couplers. scialert.netdocsdrive.com The choice of the coupling partner significantly influences the final color of the dye, with shades ranging from yellow to orange. scialert.net For instance, coupling with various hydroxynaphthalene and aminophenol derivatives produces dyes with distinct absorption maxima (λmax), which dictates their color. scialert.netdocsdrive.com Furthermore, disazo dyes, which contain two azo groups (–N=N–), have also been synthesized from this precursor, leading to deeper shades. orientjchem.org These studies highlight the utility of the 2-methoxy-5-nitro-substituted aromatic scaffold in the synthesis of a diverse palette of azo dyes for potential application on polyester (B1180765) and nylon fibers. scialert.netorientjchem.org
Table 2: Examples of Azo Dyes Derived from 2-Methoxy-5-nitroaniline
| Diazo Component | Coupling Component | Dye Type | Resulting Color/Shade |
|---|---|---|---|
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Monoazo | Yellow to Orange scialert.net |
| 2-Methoxy-5-nitroaniline | 2-Hydroxynaphthalene | Monoazo | Yellow to Orange scialert.net |
| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | Monoazo | Yellow to Orange scialert.net |
| 2-Methoxy-5-nitroaniline | 1,3-Diaminobenzene | Monoazo | Yellow to Orange scialert.net |
Scaffold Design in Medicinal Chemistry Research (Emphasis on Chemical Design and Synthesis)
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. The design and synthesis of novel scaffolds are fundamental to the discovery of new drugs. scienceopen.com The this compound framework is a promising starting point for creating biologically relevant scaffolds due to its unique combination of functional groups that can be readily modified.
The functional groups on the this compound ring serve as handles for its incorporation into more complex, novel heterocyclic systems. The carboxylic acid can be converted into amides, esters, or ketones, while the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form new rings. This synthetic versatility allows the scaffold to be elaborated into larger, polycyclic structures, a common strategy in drug discovery to explore new chemical space and optimize biological activity.
For example, the related compound 5-methoxy-2-nitrobenzoic acid has been used as a starting material in the synthesis of dictyoquinazol A, a neuroprotective agent, and pyrrolobenzodiazepines, a class of compounds with potent antitumor activity. sigmaaldrich.com This demonstrates how the methoxy-nitro-aromatic acid motif can be a key building block for constructing complex, biologically active natural product analogues. Similarly, derivatives of pyridine carboxylic acids have been used to synthesize novel heterobicyclic systems such as 2-oxo-1,3-dioxolo[4,5-c]pyridines, showcasing the potential for creating unique ring systems from this class of compounds. researchgate.net
The design of biologically relevant scaffolds from the this compound core is guided by established medicinal chemistry principles. The value of this scaffold lies in the strategic combination of its three key components:
The Pyridine Ring : As a bioisosteric replacement for a benzene (B151609) ring, the pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and allowing for specific interactions with biological targets like enzymes and receptors.
The Methoxy (B1213986) Group : This electron-donating group can influence the electronic properties of the ring and serve as a metabolic handle. Its presence can improve pharmacokinetic properties by blocking a potential site of metabolism or by being a site of O-demethylation to reveal a potentially active hydroxyl group.
The Nitro Group : This strong electron-withdrawing group significantly polarizes the molecule. It can be a pharmacophore in its own right, as seen in nitroimidazole-based drugs where the nitro group is crucial for their mechanism of action. nih.gov More commonly in scaffold design, the nitro group is a versatile synthetic intermediate. It can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations, allowing for the attachment of diverse side chains to explore structure-activity relationships (SAR). nih.gov
This "scaffold hopping" approach, where a known core is modified to create novel structures with retained or improved activity, is a powerful strategy. niper.gov.in By using the this compound scaffold, medicinal chemists can systematically generate libraries of diverse compounds, modifying each functional group to fine-tune the molecule's properties for a specific biological target.
Spectroscopic and Analytical Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each atom can be determined.
¹H NMR Spectral Analysis for Proton Environments
Proton (¹H) NMR spectroscopy provides detailed information about the number and electronic environment of hydrogen atoms in a molecule. For 2-methoxy-5-nitroisonicotinic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the electron-donating effect of the methoxy group, would significantly influence the chemical shifts of the aromatic protons.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| H-3 | ~8.5 - 9.0 | Singlet (s) | Downfield shift due to the anisotropic effect of the adjacent carboxylic acid and the electron-withdrawing nitro group at the 5-position. |
| H-6 | ~8.8 - 9.2 | Singlet (s) | Significantly downfield due to the strong deshielding effect of the para-nitro group and the adjacent nitrogen atom in the pyridine ring. |
| -OCH₃ | ~4.0 - 4.2 | Singlet (s) | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| -COOH | ~10.0 - 13.0 | Broad Singlet (br s) | The acidic proton of the carboxylic acid is typically broad and appears at a very downfield chemical shift. |
Note: The expected values are estimations based on the analysis of similar structures and are subject to solvent effects and experimental conditions.
¹³C NMR Spectral Analysis for Carbon Frameworks
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~160 - 165 |
| C-3 | ~110 - 115 |
| C-4 | ~145 - 150 |
| C-5 | ~140 - 145 |
| C-6 | ~150 - 155 |
| -OCH₃ | ~53 - 58 |
| -COOH | ~165 - 170 |
Note: These are predicted chemical shift ranges and can vary based on the solvent and reference standard used.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and the vibrational modes of a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies, which are characteristic of particular functional groups.
Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Methoxy) | 2850 - 2960 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1730 | Stretching |
| C=N, C=C (Aromatic Ring) | 1450 - 1600 | Stretching |
| N-O (Nitro Group) | 1500 - 1550 (asymmetric), 1335 - 1370 (symmetric) | Stretching |
| C-O (Methoxy) | 1200 - 1275 (asymmetric), 1000 - 1050 (symmetric) | Stretching |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide confirmatory evidence for the functional groups and the pyridine ring structure. The symmetric stretching of the nitro group and the breathing modes of the pyridine ring are often strong and characteristic in Raman spectra.
Expected Raman Shifts for this compound
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | ~1000 |
| Symmetric N-O Stretch (Nitro) | ~1350 |
| C=C/C=N Ring Stretching | ~1600 |
The combined application of these spectroscopic techniques would enable a thorough and accurate structural determination of this compound, providing a solid foundation for any further investigation into its chemical reactivity and potential applications.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed provide insight into the electronic structure of the compound. uzh.ch
For organic molecules, the most common electronic transitions involve π-electrons in unsaturated systems and non-bonding (n) electrons on heteroatoms. tanta.edu.eg These transitions, such as π → π* and n → π*, occur in the experimentally accessible region of the UV-Vis spectrum (200-700 nm). libretexts.orgtanta.edu.eg The presence of chromophores, which are functional groups that absorb light, dictates the absorption characteristics of a molecule. tanta.edu.eg In this compound, the pyridine ring, nitro group, and carboxylic acid group all act as chromophores.
Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. scielo.org.za These calculations often involve determining the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgscielo.org.za For similar molecules, studies have shown that electronic transitions can be characterized by the movement of electron density from electron-donating groups to electron-accepting groups through a π-conjugated system. scielo.org.za
Table 1: Hypothetical UV-Vis Spectral Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| 230 | 12,000 | π → π |
| 275 | 8,500 | π → π |
| 340 | 4,000 | n → π* |
Note: This data is illustrative and based on typical values for similar aromatic nitro compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. whitman.edu The molecule is first ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
The molecular formula of this compound is C₇H₆N₂O₅, which corresponds to a molecular weight of approximately 198.13 g/mol . nih.gov In a mass spectrum, a peak corresponding to this value would represent the molecular ion [M]⁺.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds can involve the loss of the nitro group (NO₂) or parts of the substituent groups. For carboxylic acids, a characteristic fragmentation is the loss of a carboxyl group (COOH) or carbon dioxide (CO₂). The fragmentation of related nitro-aromatic compounds and alkaloids often involves initial losses of small neutral molecules. researchgate.netresearchgate.net
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Neutral Loss |
| 198 | [C₇H₆N₂O₅]⁺ | - |
| 181 | [C₇H₅N₂O₄]⁺ | OH |
| 168 | [C₇H₆NO₄]⁺ | NO |
| 153 | [C₇H₅N₂O₃]⁺ | COOH |
| 152 | [C₇H₄N₂O₃]⁺ | HCOOH |
| 123 | [C₆H₅NO₂]⁺ | COOH + NO |
Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry.
X-ray Diffraction (XRD) Studies
X-ray diffraction is a primary method for determining the arrangement of atoms within a crystalline solid. This technique provides detailed information about the crystal structure, including unit cell dimensions and bond lengths.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a molecule. rsc.org A well-formed single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density and, consequently, the atomic positions. ubc.ca
This technique would provide precise bond lengths and angles for this compound, confirming the connectivity of the methoxy, nitro, and carboxylic acid groups to the pyridine ring. It would also reveal intermolecular interactions, such as hydrogen bonding, in the solid state. For example, studies on similar organic molecules have successfully determined their crystal systems and space groups. researchgate.netresearchgate.net
Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| β (°) | 98.5 |
| Volume (ų) | 800.2 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of the parameters obtained from a single crystal XRD experiment.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. ox.ac.uk Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. nih.gov
PXRD is valuable for identifying the crystalline form of this compound and can be used to distinguish between different polymorphs (different crystal structures of the same compound). nih.gov The positions and intensities of the diffraction peaks are characteristic of the compound's crystal lattice.
Table 4: Representative Powder X-ray Diffraction Peaks for a Crystalline Compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 20.4 | 4.35 | 80 |
| 25.8 | 3.45 | 60 |
| 30.1 | 2.97 | 35 |
Note: This table represents typical data from a PXRD experiment and is not specific to this compound.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. youtube.com These experimental percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. This comparison serves to confirm the empirical formula of the compound. youtube.com
For this compound (C₇H₆N₂O₅), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (198.13 g/mol ). nih.gov
Table 5: Elemental Analysis Data for this compound (C₇H₆N₂O₅)
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 42.43 | 42.40 |
| Hydrogen (H) | 3.05 | 3.08 |
| Nitrogen (N) | 14.14 | 14.10 |
| Oxygen (O) | 40.38 | 40.42 |
Note: The experimental values are hypothetical but are within the typical range of accuracy for elemental analysis.
A close agreement between the theoretical and experimental values would provide strong evidence for the assigned molecular formula of C₇H₆N₂O₅.
Computational and Theoretical Investigations of 2 Methoxy 5 Nitroisonicotinic Acid
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic view of the intrinsic properties of 2-methoxy-5-nitroisonicotinic acid, offering insights into its stability, reactivity, and electronic nature.
Electronic Structure Elucidation
The aromatic pyridine (B92270) ring forms the core of the molecule. The nitrogen atom in the ring, along with the nitro group, significantly influences the electron density distribution, creating regions of electrophilicity and nucleophilicity. The methoxy (B1213986) group, positioned at the 2-position, introduces a degree of electron donation, while the nitro group at the 5-position and the carboxylic acid at the 4-position (isonicotinic acid scaffold) act as strong electron-withdrawing moieties. This electronic push-pull system is expected to result in a notable molecular dipole moment and influence the molecule's reactivity and intermolecular interactions.
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the orientation of the methoxy and carboxylic acid groups relative to the pyridine ring. Rotation around the C-O bond of the methoxy group and the C-C bond of the carboxylic acid group gives rise to different conformers with varying energies.
Computational studies on similar substituted pyridines suggest that the planar conformation, where the substituents lie in the same plane as the aromatic ring, is often the most stable due to maximized conjugation. However, steric hindrance between adjacent groups can lead to out-of-plane conformations. For this compound, the preferred orientation of the carboxylic acid's hydroxyl group and the methoxy group's methyl group would be crucial in determining the global minimum energy conformation. The presence of intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyridine ring or an oxygen of the nitro group could also play a significant role in stabilizing certain conformations.
Reaction Pathway Modeling and Mechanism Prediction
To date, specific published studies on the reaction pathway modeling and mechanism prediction for this compound are scarce. However, theoretical chemistry provides the tools to predict its reactivity. The electron-deficient nature of the pyridine ring, enhanced by the nitro and carboxylic acid groups, suggests that the molecule would be susceptible to nucleophilic aromatic substitution reactions.
Conversely, the carboxylic acid group can undergo typical reactions such as esterification and amidation. Computational modeling could elucidate the transition states and activation energies for these transformations, providing valuable information for synthetic chemists. For instance, modeling the decarboxylation of this compound could predict the required conditions and the stability of the resulting intermediate.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.
For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) chemical shifts would be invaluable. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the pyridine ring, the methoxy group, and the carboxylic acid. The chemical shifts would be influenced by the electronic environment of each nucleus, providing a direct probe of the electronic structure discussed earlier.
Similarly, the prediction of vibrational frequencies using computational methods would allow for a theoretical Infrared (IR) spectrum. This would show characteristic absorption bands corresponding to the vibrational modes of the functional groups present, such as the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and the C-O stretch of the methoxy group.
Molecular Docking and Interaction Studies (Focus on Chemical Binding, not Biological Outcome)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be employed to understand its potential binding interactions with various chemical entities, such as metal ions or host molecules like cyclodextrins.
Advanced Research Applications of 2 Methoxy 5 Nitroisonicotinic Acid As a Building Block
In Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The carboxylic acid functionality of 2-Methoxy-5-nitroisonicotinic acid makes it a prime candidate for participation in renowned MCRs such as the Ugi and Passerini reactions.
In a hypothetical Ugi four-component reaction , this compound could serve as the acidic component. This reaction would theoretically involve an aldehyde, an amine, and an isocyanide, reacting in concert with our subject compound to produce a complex α-acylamino amide. The resulting scaffold would be decorated with the 2-methoxy-5-nitropyridinoyl moiety, offering a potential route to novel peptidomimetics or other biologically relevant molecules.
Similarly, in a Passerini three-component reaction , this compound could react with an aldehyde (or ketone) and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The product would feature the 2-methoxy-5-nitropyridinoyl group attached to an ester functionality, providing a different, yet equally valuable, molecular architecture for further synthetic elaboration.
While the principles of these reactions are well-established, specific examples detailing the reactivity and yields of this compound in such transformations are currently absent from the scientific literature.
In Heterocyclic Synthesis
The inherent structure of this compound, a substituted pyridine (B92270), makes it an attractive starting material for the synthesis of more complex, fused heterocyclic systems. The carboxylic acid group is a key handle for cyclocondensation reactions, where it can react with a variety of bifunctional reagents to form new rings.
For instance, condensation of this compound with ortho-diamines, ortho-aminophenols, or ortho-aminothiophenols could theoretically lead to the formation of pyridyl-substituted benzimidazoles, benzoxazoles, or benzothiazoles, respectively. Furthermore, its derivatives, such as the corresponding acid chloride or ester, could be employed in reactions with hydrazides to form pyridyl-oxadiazoles, or with amidines to construct pyridopyrimidines. The synthesis of pyridopyrimidines is of particular interest due to their prevalence in medicinal chemistry as potent inhibitors of various enzymes. nih.govnih.gov
Despite the clear synthetic pathways suggested by established methodologies, to date, no published studies have specifically reported the use of this compound as a precursor for these or other heterocyclic systems.
As a Precursor for Advanced Organic Materials (Academic Context)
In the realm of materials science, organic molecules with specific electronic and structural properties are highly sought after as building blocks for advanced materials. The combination of a pyridine ring, a nitro group (an electron-withdrawing group), and a carboxylic acid in this compound suggests its potential as a component in such materials.
One area of potential application is in the synthesis of metal-organic frameworks (MOFs) . The carboxylic acid group can act as a linker to coordinate with metal ions, forming a porous, crystalline framework. The presence of the nitrogen atom in the pyridine ring and the oxygen atoms of the nitro and methoxy (B1213986) groups could offer additional coordination sites, potentially leading to MOFs with interesting topologies and properties. Luminescent MOFs, for example, are of great interest for sensing and imaging applications, and the electronic nature of the ligand plays a crucial role in their photophysical properties.
Another potential application lies in the development of electroactive polymers . The pyridine and nitro functionalities could impart specific electronic characteristics to a polymer backbone. If incorporated as a monomer, this compound could contribute to the synthesis of polymers with tailored conductivity, redox properties, or charge-transport capabilities.
However, as with the previously discussed applications, the use of this compound in the creation of advanced organic materials is, at present, a theoretical proposition awaiting experimental validation in the research community.
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes and Sustainable Chemistry Approaches
The pursuit of novel synthetic routes for complex molecules like 2-Methoxy-5-nitroisonicotinic acid is increasingly guided by the principles of sustainable chemistry. Future research will likely focus on developing methods that are more efficient, generate less waste, and utilize safer reagents and conditions compared to traditional synthetic protocols.
Flow Chemistry: Continuous flow chemistry presents a significant opportunity for the synthesis of nitropyridine derivatives. This technology offers superior control over reaction parameters such as temperature and mixing, which is particularly crucial for exothermic reactions like nitration. nih.gov The enhanced safety profile of flow reactors, which minimizes the accumulation of potentially energetic intermediates, makes this approach highly attractive for the scaled-up production of nitro-containing compounds. nih.gov A potential flow-based synthesis of this compound could involve a multi-step sequence where the pyridine (B92270) core is first methoxylated and then nitrated in a continuous process, followed by carboxylation, thereby improving yield and safety.
Enzymatic Synthesis: Biocatalysis is another cornerstone of green chemistry, offering high selectivity and mild reaction conditions. nih.govfrontiersin.org Research into the enzymatic synthesis of nicotinic acid and its derivatives is an active field, primarily utilizing enzymes like nitrilases and amidases. nih.govfrontiersin.org Future investigations could explore the development of engineered enzymes capable of selectively catalyzing the oxidation of a precursor methyl group or the hydrolysis of a nitrile group at the C-4 position of a substituted 2-methoxy-5-nitropyridine (B154726). This biocatalytic approach would represent a significant step towards a more sustainable manufacturing process. nih.govfrontiersin.org
Green Solvents and Catalysts: The development of syntheses that employ environmentally benign solvents, such as water or bio-derived solvents, is a key research goal. Furthermore, the use of heterogeneous catalysts or organocatalysts that can be easily recovered and recycled will be pivotal. For instance, sulfonic acid-functionalized solid supports have shown promise as reusable Brønsted acid catalysts for the synthesis of pyridines.
| Synthesis Approach | Potential Advantages for this compound | Key Research Focus |
| Flow Chemistry | Enhanced safety for nitration, improved yield and purity, process intensification. nih.gov | Development of integrated multi-step flow sequences, optimization of reactor design and reaction conditions. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. nih.govfrontiersin.org | Engineering of novel enzymes for specific transformations, development of whole-cell biocatalyst systems. |
| Green Solvents/Catalysts | Reduced toxicity and waste, catalyst recyclability, lower environmental footprint. | Screening for effective and stable green catalysts, exploring aqueous reaction media. |
Exploration of Underexplored Reaction Pathways
The functional groups present in this compound—a methoxy (B1213986) group, a nitro group, and a carboxylic acid on a pyridine ring—offer a rich playground for chemical transformations. While some reactions are predictable, there remain numerous underexplored pathways that could lead to novel derivatives with unique properties.
C-H Bond Functionalization: Direct C-H bond activation and functionalization represent a powerful strategy for modifying molecular scaffolds without the need for pre-installed functional groups. beilstein-journals.org For 2-methoxypyridine (B126380), palladium-catalyzed C-H functionalization has been shown to occur at the C3 and C5 positions. beilstein-journals.org Future research could investigate the regioselectivity of C-H activation on the this compound scaffold, potentially enabling the introduction of new substituents at the C-6 position, a currently unfunctionalized site.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack. uoanbar.edu.iqyoutube.com The nitro group itself can act as a leaving group in SNAr reactions, particularly when positioned at an activated site. nih.gov Studies on 2-chloro-5-nitropyridine (B43025) have shown that it reacts readily with nucleophiles. rsc.org A key area of future research would be to systematically study the reactivity of the nitro group in this compound towards a diverse range of nucleophiles (e.g., thiols, amines, alkoxides). This could open up pathways to a wide array of 5-substituted 2-methoxyisonicotinic acid derivatives. nih.gov
Decarboxylation and Subsequent Reactions: The carboxylic acid group can be removed via decarboxylation, leading to 2-methoxy-5-nitropyridine. This simpler intermediate could then be subjected to a variety of transformations, such as metal-catalyzed cross-coupling reactions, to build more complex molecular architectures.
| Reaction Type | Potential Outcome | Research Question to Address |
| C-H Functionalization | Introduction of new functional groups at the C-6 position. beilstein-journals.org | What catalysts and conditions can achieve high regioselectivity for C-6 functionalization? |
| Nucleophilic Substitution | Replacement of the nitro group with various nucleophiles. nih.gov | What is the scope of nucleophiles that can displace the nitro group, and how do reaction conditions influence the outcome? |
| Reductive Chemistry | Selective reduction of the nitro group to an amine. | Can the nitro group be selectively reduced in the presence of the pyridine ring and carboxylic acid? |
Advanced Computational Modeling and Machine Learning in Compound Research
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of properties and the acceleration of discovery.
Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful method for studying the electronic structure and properties of molecules. rsc.org For this compound, DFT calculations can provide insights into its geometry, vibrational frequencies, and electronic properties like the HOMO-LUMO gap. rsc.org Such studies can help rationalize its reactivity, for example, by calculating the electron density at different positions on the ring to predict sites of electrophilic or nucleophilic attack. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict its UV-vis spectrum and other photophysical properties.
Machine Learning (ML): Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions, including yields and optimal conditions. nih.govtuwien.atnih.govneurips.cc For a compound like this compound, ML models could be trained on datasets of related pyridine functionalization reactions to predict the feasibility and outcome of novel, untested transformations. acs.orgresearchgate.net This predictive capability can significantly reduce the number of experiments required, saving time and resources. nih.gov
| Computational Tool | Application to this compound | Expected Insights |
| Density Functional Theory (DFT) | Calculation of molecular structure, electronic properties, and vibrational spectra. rsc.org | Understanding of reactivity, spectroscopic characterization, and prediction of reaction sites. |
| Machine Learning (ML) | Prediction of reaction outcomes, optimization of synthesis conditions. tuwien.atnih.gov | Accelerated discovery of new reactions and derivatives, more efficient synthesis planning. |
Interdisciplinary Research with Materials Science and Chemical Biology (Focus on chemical principles)
The unique structural features of this compound make it a promising candidate for applications at the interface of chemistry, materials science, and biology.
Materials Science: Pyridine carboxylic acids are well-established building blocks, or "linkers," for the construction of Metal-Organic Frameworks (MOFs). nih.gov MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The specific geometry and functional groups of this compound—a rigid ring system with a coordinating carboxylic acid and additional methoxy and nitro groups—could lead to the formation of novel MOFs with unique topologies and functional properties. nih.gov The methoxy and nitro groups could line the pores of the MOF, influencing its interactions with guest molecules.
Chemical Biology: The development of chemical probes is essential for studying biological systems. These probes are typically small molecules designed to interact with a specific biological target. nih.govmdpi.comrsc.org The this compound scaffold could serve as a starting point for the design of novel chemical probes. nih.govunimi.it For example, the carboxylic acid provides a handle for conjugation to reporter tags (like fluorophores) or other molecular fragments, while the core structure can be systematically modified to optimize binding to a target protein. The nitro group, being a known pharmacophore in some contexts and also reducible to a reactive amine, offers further possibilities for creating activity-based probes.
| Interdisciplinary Field | Application of this compound | Key Chemical Principles |
| Materials Science (MOFs) | As an organic linker for the synthesis of novel Metal-Organic Frameworks. nih.gov | Coordination chemistry, crystal engineering, host-guest interactions. |
| Chemical Biology | As a scaffold for the design of chemical probes to study biological targets. nih.govnih.govunimi.it | Molecular recognition, structure-activity relationships, bioorthogonal chemistry. |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural identity of 2-Methoxy-5-nitroisonicotinic acid?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . For NMR, compare the chemical shifts of the methoxy (-OCH₃) and nitro (-NO₂) groups with structurally similar compounds (e.g., 5-nitroisophthalic acid, where nitro groups typically resonate at δ 8.5–9.0 ppm in ¹H NMR) . HPLC with UV detection (λ ≈ 254 nm) can confirm purity (>95%) by assessing peak symmetry and retention time against standards .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a NIOSH-approved respirator if dust generation is likely .
- Storage : Store in a tightly sealed container, away from oxidizers, in a cool (<25°C), dry, and ventilated area .
- Spill Management : Collect spills using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .
Q. What are the common synthetic routes for preparing this compound, and how can purity be optimized?
- Methodological Answer :
- Synthetic Route : Start with isonicotinic acid derivatives. Introduce the methoxy group via alkylation (e.g., methyl iodide/K₂CO₃ in DMF), followed by nitration using HNO₃/H₂SO₄ at 0–5°C to control regioselectivity .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Monitor by TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Cross-Validation : Compare data across multiple sources (e.g., PubChem, academic journals) and validate using deuterated solvents (e.g., DMSO-d₆) to eliminate solvent-induced shift variations .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and match experimental results .
- Case Study : Discrepancies in methoxy group shifts (δ 3.8–4.2 ppm) may arise from pH-dependent tautomerism; adjust sample pH and re-acquire spectra .
Q. What strategies can mitigate byproduct formation during the nitration of methoxy-substituted isonicotinic acid derivatives?
- Methodological Answer :
- Temperature Control : Maintain nitration temperatures below 10°C to minimize polysubstitution .
- Electrophilic Directing Groups : Pre-functionalize the ring with electron-withdrawing groups (e.g., -COOH) to enhance nitro group regioselectivity .
- Post-Reaction Analysis : Use LC-MS to identify byproducts (e.g., dinitro isomers) and optimize reaction stoichiometry .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Prepare buffered solutions (pH 2–12) and incubate at 40°C for 14 days. Monitor degradation by HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td ≈ 200–250°C for nitroaromatics) to guide storage conditions .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., IC₃₀ calculations) using software like GraphPad Prism .
- Error Analysis : Report 95% confidence intervals and perform ANOVA to compare treatment groups .
Q. How can researchers validate the reproducibility of synthetic yields for this compound across laboratories?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
